(4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a bromine atom, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The presence of the bromine atom makes it suitable for Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields a methoxy-substituted derivative, while Suzuki-Miyaura coupling with phenylboronic acid produces a biphenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The piperazine ring is a common feature in many drugs, and the trifluoromethyl group can improve metabolic stability and bioavailability. Researchers are exploring its use in developing new treatments for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone: The non-hydrochloride form of the compound.
(4-Chloro-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride: A similar compound with a chlorine atom instead of bromine.
(4-Bromo-2-(trifluoromethyl)phenyl)(morpholin-4-yl)methanone hydrochloride: A compound where the piperazine ring is replaced by a morpholine ring.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in (4-Bromo-2-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone hydrochloride makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O.ClH/c13-8-1-2-9(10(7-8)12(14,15)16)11(19)18-5-3-17-4-6-18;/h1-2,7,17H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBOUCELUZDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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